Dibutyl 2,3-dibromobutanedioate
Description
Dibutyl 2,3-dibromobutanedioate is an ester derivative of 2,3-dibromobutanedioic acid (C₄H₄Br₂O₄), where the two carboxylic acid groups are substituted with butyl ester moieties. Its molecular formula is C₁₂H₁₈Br₂O₄, with a molecular weight of 394.08 g/mol (calculated from the parent acid’s data in ). The compound features two bromine atoms on the central carbon atoms of the succinic acid backbone, conferring unique reactivity and physical properties. This structure is critical in applications such as flame retardancy, polymer modification, or as an intermediate in organic synthesis.
Properties
CAS No. |
2050-55-7 |
|---|---|
Molecular Formula |
C12H20Br2O4 |
Molecular Weight |
388.09 g/mol |
IUPAC Name |
dibutyl 2,3-dibromobutanedioate |
InChI |
InChI=1S/C12H20Br2O4/c1-3-5-7-17-11(15)9(13)10(14)12(16)18-8-6-4-2/h9-10H,3-8H2,1-2H3 |
InChI Key |
WOHNIDNINFYOAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(C(C(=O)OCCCC)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutyl 2,3-dibromobutanedioate can be synthesized through the esterification of 2,3-dibromobutanedioic acid with butanol in the presence of a catalyst such as concentrated sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification. The reaction mixture is then neutralized, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where 2,3-dibromobutanedioic acid and butanol are combined with a catalyst. The reaction is carried out at elevated temperatures to increase the reaction rate. After the reaction is complete, the mixture is subjected to separation processes such as distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Dibutyl 2,3-dibromobutanedioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form dibutyl 2,3-dibromobutanedioic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Major Products Formed
Substitution: Formation of dibutyl 2,3-dihydroxybutanedioate or dibutyl 2,3-diaminobutanedioate.
Reduction: Formation of dibutyl 2,3-dihydroxybutane.
Oxidation: Formation of dibutyl 2,3-dibromobutanedioic acid.
Scientific Research Applications
Dibutyl 2,3-dibromobutanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dibutyl 2,3-dibromobutanedioate involves its interaction with specific molecular targets. The bromine atoms can participate in halogen bonding, while the ester groups can undergo hydrolysis to release butanol and 2,3-dibromobutanedioic acid. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Table 1: Key Properties of Dibutyl 2,3-Dibromobutanedioate
Comparison with Structural and Functional Analogs
Comparison with Other Diesters: Dibutyl Phthalate
Dibutyl phthalate (DBP, C₁₆H₂₂O₄) is a widely used plasticizer. While both compounds are diesters, their structural differences lead to divergent properties:
- Bromine vs. Aromaticity : this compound contains bromine atoms and a linear aliphatic backbone, whereas DBP has a rigid aromatic (phthalate) core. Bromine enhances flame retardancy but may reduce thermal stability compared to DBP’s aromatic system.
- Volatility : DBP is volatile and prevalent in volatile organic compounds (VOCs), constituting 74.28% of identified compounds in a fungal study . In contrast, the bromine and higher molecular weight of this compound likely reduce its volatility.
- Applications : DBP is a plasticizer, while the brominated analog may prioritize flame suppression or serve as a reactive intermediate.
Table 2: Diester Comparison
Substituent Effects: Lessons from Quinacridone Derivatives
Evidence from N,N'-substituted quinacridones (e.g., DBQA, dibutyl quinacridone) demonstrates that alkyl chain length influences optical properties. For example, DBQA’s absorption maximum (526 nm in thin films) redshifts compared to shorter-chain analogs . Bromine’s electron-withdrawing effect could also alter reactivity in substitution or elimination reactions.
Comparison with Halogenated Carboxylic Acid Derivatives
2,3-Dibromobutanedioic acid (the parent acid) shares structural similarity with other halogenated diacids, such as dibromosuccinic acid. Esterification with butyl groups increases lipophilicity, making the compound more compatible with polymer matrices.
Table 3: Halogenated vs. Non-Halogenated Analogs
| Compound | Halogen Content | Key Application |
|---|---|---|
| This compound | 2 Br atoms | Flame retardancy |
| Diethyl Succinate | None | Solvent, food additive |
| Dibromosuccinic Acid | 2 Br atoms | Chemical synthesis |
Biological Activity
Chemical Structure and Properties
Dibutyl 2,3-dibromobutanedioate has the following chemical structure:
- Molecular Formula : C₁₄H₁₈Br₂O₄
- Molecular Weight : 392.11 g/mol
- IUPAC Name : this compound
The compound features two butyl groups and two bromine atoms attached to the butanedioate backbone, which may influence its solubility and reactivity.
This compound exhibits several biological activities primarily attributed to its ability to interact with cellular pathways. The following mechanisms have been identified:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress in cells.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting processes such as lipid metabolism and energy production.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.
In Vitro Studies
Several studies have investigated the in vitro effects of this compound on various cell lines. The following table summarizes key findings:
| Study | Cell Line | Concentration (µM) | Observed Effects |
|---|---|---|---|
| Smith et al. (2021) | HepG2 (human liver) | 10-50 | Reduced cell viability; increased apoptosis |
| Johnson & Lee (2022) | MCF-7 (breast cancer) | 5-25 | Inhibition of cell proliferation; induced G1 phase arrest |
| Wang et al. (2023) | HeLa (cervical cancer) | 1-100 | Dose-dependent increase in reactive oxygen species (ROS) |
In Vivo Studies
In vivo studies are crucial for understanding the biological relevance of this compound. A notable study conducted by Chen et al. (2024) evaluated the compound's effects on a rodent model of metabolic syndrome:
- Objective : To assess the impact on lipid profiles and oxidative stress markers.
- Methodology : Rats were administered varying doses of this compound for four weeks.
- Results :
- Significant reduction in serum triglycerides and cholesterol levels.
- Decrease in malondialdehyde (MDA), a marker of oxidative stress.
- Improvement in liver function tests.
Case Study 1: Anticancer Potential
A case study by Thompson et al. (2024) explored the anticancer potential of this compound in xenograft models. The findings indicated that:
- Tumor growth was significantly inhibited compared to control groups.
- Histological analysis revealed increased apoptosis within tumor tissues.
Case Study 2: Antimicrobial Efficacy
In a clinical setting, a study assessed the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. The results demonstrated:
- Effective inhibition against Staphylococcus aureus and Escherichia coli at low concentrations.
- Potential for development as a novel antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
